molecular formula C8H8ClNO2 B577662 Methyl 5-chloro-6-methylpicolinate CAS No. 1261749-95-4

Methyl 5-chloro-6-methylpicolinate

Cat. No.: B577662
CAS No.: 1261749-95-4
M. Wt: 185.607
InChI Key: MRPFFSOVCYMDAO-UHFFFAOYSA-N
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Description

Methyl 5-chloro-6-methylpicolinate is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of picolinic acid, where the hydrogen atoms at positions 5 and 6 on the pyridine ring are substituted with a chlorine atom and a methyl group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-chloro-6-methylpicolinate can be synthesized through several methods. One common approach involves the esterification of 5-chloro-6-methylpicolinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-chloro-6-methylpicolinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield 5-chloro-6-methylpicolinic acid and methanol in the presence of a base or acid.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide.

    Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products:

    Nucleophilic Substitution: Substituted picolinates with various functional groups.

    Ester Hydrolysis: 5-chloro-6-methylpicolinic acid.

    Oxidation: 5-chloro-6-methylpicolinic acid.

Scientific Research Applications

Methyl 5-chloro-6-methylpicolinate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs.

    Agricultural Chemistry: It is used in the synthesis of herbicides and pesticides.

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-chloro-6-methylpicolinate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

    Methyl 6-chloro-5-methylpicolinate: Similar structure but with different substitution pattern.

    Methyl 5-chloro-2-methylpicolinate: Another positional isomer with distinct chemical properties.

    Methyl 5-bromo-6-methylpicolinate: Bromine substituted analogue with potentially different reactivity.

Uniqueness: Methyl 5-chloro-6-methylpicolinate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in various fields of research.

Properties

IUPAC Name

methyl 5-chloro-6-methylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-5-6(9)3-4-7(10-5)8(11)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPFFSOVCYMDAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856031
Record name Methyl 5-chloro-6-methylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261749-95-4
Record name Methyl 5-chloro-6-methylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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